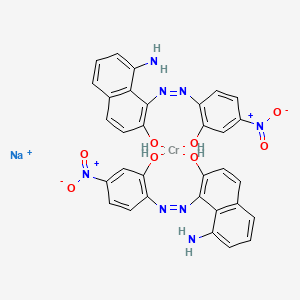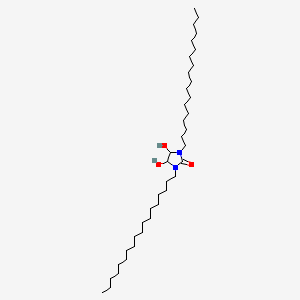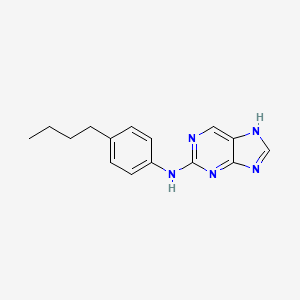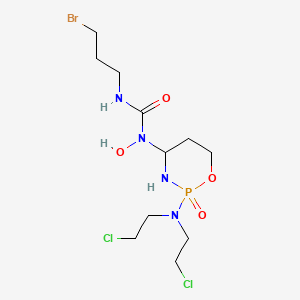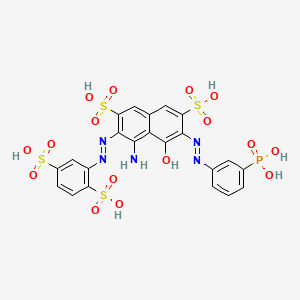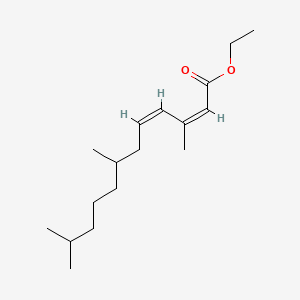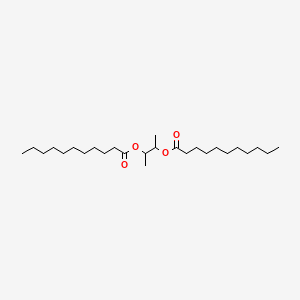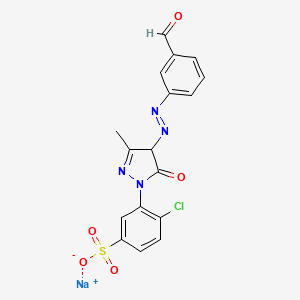![molecular formula C18H12N7NaO9S B12701020 sodium;2-[(2E)-2-[(5E)-5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-5-nitrobenzenesulfonate CAS No. 84099-99-0](/img/structure/B12701020.png)
sodium;2-[(2E)-2-[(5E)-5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-5-nitrobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-[(2E)-2-[(5E)-5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-5-nitrobenzenesulfonate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[(2E)-2-[(5E)-5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-5-nitrobenzenesulfonate typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistency and efficiency. The process may include purification steps such as crystallization or chromatography to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound could be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. It may also be used in assays to detect specific biochemical activities.
Medicine
In medicine, this compound might be investigated for its therapeutic potential, including its ability to interact with specific molecular targets involved in disease processes.
Industry
In industrial applications, this compound could be used in the production of dyes, pigments, or other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Wirkmechanismus
The mechanism by which sodium;2-[(2E)-2-[(5E)-5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-5-nitrobenzenesulfonate exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds may include other hydrazinylidene derivatives or nitro-substituted aromatic compounds. These compounds share structural features but may differ in their specific functional groups or overall reactivity.
Uniqueness
What sets sodium;2-[(2E)-2-[(5E)-5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-5-nitrobenzenesulfonate apart is its combination of functional groups, which provides a unique set of chemical properties and potential applications. Its ability to undergo various reactions and interact with different molecular targets makes it a versatile compound for research and industrial use.
Eigenschaften
CAS-Nummer |
84099-99-0 |
|---|---|
Molekularformel |
C18H12N7NaO9S |
Molekulargewicht |
525.4 g/mol |
IUPAC-Name |
sodium;2-[(2E)-2-[(5E)-5-[(3-amino-4-nitrophenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C18H13N7O9S.Na/c19-11-7-9(1-5-14(11)25(30)31)20-23-17-15(26)6-4-13(18(17)27)22-21-12-3-2-10(24(28)29)8-16(12)35(32,33)34;/h1-8,20-21H,19H2,(H,32,33,34);/q;+1/p-1/b22-13+,23-17+; |
InChI-Schlüssel |
SLRHXJOESLBLRB-GXKTUZGHSA-M |
Isomerische SMILES |
C1=CC(=C(C=C1N/N=C/2\C(=O)C=C/C(=N\NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])/C2=O)N)[N+](=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC(=C(C=C1NN=C2C(=O)C=CC(=NNC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])C2=O)N)[N+](=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


